N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene ring, a pyrazole ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiol and a suitable diene.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source.
Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the benzothiophene and pyrazole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Material Science: It is explored for its potential use in the development of advanced materials, including organic semiconductors and conductive polymers.
Biological Research: The compound is used as a probe in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
- N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-cyclopropyl-5-(4-methyl-1-piperidinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H16N4OS |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H16N4OS/c1-9-3-4-11-12(6-16)15(21-13(11)5-9)18-14(20)10-7-17-19(2)8-10/h7-9H,3-5H2,1-2H3,(H,18,20) |
InChI Key |
WBXOMBPTUTYLIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CN(N=C3)C |
Origin of Product |
United States |
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